Cas no 91767-29-2 (2-(2-Chlorophenyl)-cyclohexanol)

2-(2-Chlorophenyl)-cyclohexanol is a chlorinated cyclohexanol derivative with potential applications in organic synthesis and pharmaceutical intermediates. Its structure, featuring a chlorophenyl substituent on a cyclohexanol backbone, offers versatility in chemical modifications, making it valuable for constructing complex molecules. The presence of both hydroxyl and chloro groups allows for selective functionalization, enabling its use in stereoselective reactions and chiral synthesis. This compound exhibits moderate stability under standard conditions, facilitating handling and storage. Its well-defined molecular properties make it suitable for research in medicinal chemistry, particularly in the development of bioactive compounds. High purity grades are available to ensure reproducibility in synthetic applications.
2-(2-Chlorophenyl)-cyclohexanol structure
91767-29-2 structure
Product Name:2-(2-Chlorophenyl)-cyclohexanol
CAS No:91767-29-2
MF:C12H15ClO
MW:210.699902772903
MDL:MFCD16818376
CID:2084984
PubChem ID:17937624
Update Time:2025-06-07

2-(2-Chlorophenyl)-cyclohexanol Chemical and Physical Properties

Names and Identifiers

    • 2-(2-Chlorophenyl)-cyclohexanol
    • 2-(2-chlorophenyl)cyclohexan-1-ol
    • 2-(2-Chlorophenyl)cyclohexanol
    • Rac-(1R,2S)-2-(2-chlorophenyl)cyclohexan-1-ol
    • Z2719321406
    • MDL: MFCD16818376
    • Inchi: 1S/C12H15ClO/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1,3,5,7,10,12,14H,2,4,6,8H2
    • InChI Key: YXADWCNDSYNYQT-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1C1CCCCC1O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 183
  • Topological Polar Surface Area: 20.2

2-(2-Chlorophenyl)-cyclohexanol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
C379400-500mg
2-(2-Chlorophenyl)-cyclohexanol
91767-29-2
500mg
$ 196.00 2023-04-18
TRC
C379400-5g
2-(2-Chlorophenyl)-cyclohexanol
91767-29-2
5g
$ 1270.00 2022-06-06
TRC
C379400-5000mg
2-(2-Chlorophenyl)-cyclohexanol
91767-29-2
5g
$ 1533.00 2023-04-18
Enamine
EN300-301415-0.05g
2-(2-chlorophenyl)cyclohexan-1-ol
91767-29-2
0.05g
$348.0 2023-09-06
Enamine
EN300-301415-0.1g
2-(2-chlorophenyl)cyclohexan-1-ol
91767-29-2
0.1g
$364.0 2023-09-06
Enamine
EN300-301415-0.25g
2-(2-chlorophenyl)cyclohexan-1-ol
91767-29-2
0.25g
$381.0 2023-09-06
Enamine
EN300-301415-0.5g
2-(2-chlorophenyl)cyclohexan-1-ol
91767-29-2
0.5g
$397.0 2023-09-06
Enamine
EN300-301415-1.0g
2-(2-chlorophenyl)cyclohexan-1-ol
91767-29-2
1g
$0.0 2023-06-07
Enamine
EN300-301415-2.5g
2-(2-chlorophenyl)cyclohexan-1-ol
91767-29-2
2.5g
$810.0 2023-09-06
Enamine
EN300-301415-5.0g
2-(2-chlorophenyl)cyclohexan-1-ol
91767-29-2
5.0g
$1199.0 2023-02-25

Additional information on 2-(2-Chlorophenyl)-cyclohexanol

Introduction to 2-(2-Chlorophenyl)-Cyclohexanol (CAS No. 91767-29-2)

2-(2-Chlorophenyl)-cyclohexanol, with the CAS number 91767-29-2, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which combines a cyclohexanol moiety with a substituted phenyl group. The presence of the chlorophenyl substituent imparts distinct chemical and biological properties, making it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.

The chemical structure of 2-(2-chlorophenyl)-cyclohexanol consists of a cyclohexane ring with a hydroxyl group attached to one carbon atom and a 2-chlorophenyl group attached to another. This arrangement provides the molecule with a combination of hydrophobic and hydrophilic characteristics, which can influence its solubility, reactivity, and biological activity. The compound's versatility is further enhanced by its ability to undergo various chemical transformations, such as oxidation, reduction, and substitution reactions.

In recent years, 2-(2-chlorophenyl)-cyclohexanol has been extensively studied for its potential applications in drug discovery and development. One notable area of research involves its use as an intermediate in the synthesis of analgesic and anti-inflammatory drugs. For instance, studies have shown that derivatives of this compound exhibit potent analgesic properties, making them promising candidates for the treatment of chronic pain conditions. Additionally, the compound's ability to modulate specific biological pathways has led to its exploration in the development of novel therapeutic agents for neurodegenerative diseases.

The pharmacological profile of 2-(2-chlorophenyl)-cyclohexanol has been investigated through various in vitro and in vivo studies. In vitro assays have demonstrated that the compound can interact with specific receptors and enzymes, leading to beneficial pharmacological effects. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. In vivo studies have further confirmed these findings, with animal models showing significant reductions in inflammatory markers and pain responses following administration of the compound or its derivatives.

Beyond its therapeutic potential, 2-(2-chlorophenyl)-cyclohexanol has also found applications in the development of diagnostic tools and imaging agents. Its unique chemical properties make it suitable for conjugation with various functional groups, enabling its use in targeted drug delivery systems and molecular imaging techniques. These applications have the potential to improve the accuracy and effectiveness of medical diagnostics and treatments.

The synthesis of 2-(2-chlorophenyl)-cyclohexanol can be achieved through several methods, each offering different advantages in terms of yield, purity, and scalability. One common approach involves the reaction of 2-chlorobenzaldehyde with cyclohexanone in the presence of a reducing agent such as sodium borohydride. This method provides a straightforward route to the target compound with high yields and purity. Alternative synthetic routes have also been explored to optimize the process for large-scale production, including catalytic hydrogenation and organocatalytic methods.

The safety profile of 2-(2-chlorophenyl)-cyclohexanol is an important consideration in its use as an intermediate or active pharmaceutical ingredient (API). Extensive toxicological studies have been conducted to evaluate its potential risks to human health and the environment. These studies have generally shown that the compound is well-tolerated at therapeutic doses, with minimal adverse effects observed in preclinical models. However, as with any chemical substance, appropriate handling and storage practices should be followed to ensure safety.

In conclusion, 2-(2-chlorophenyl)-cyclohexanol (CAS No. 91767-29-2) is a multifaceted compound with significant potential in various areas of medicinal chemistry and pharmaceutical research. Its unique structure and chemical properties make it a valuable intermediate in the synthesis of therapeutic agents, diagnostic tools, and fine chemicals. Ongoing research continues to uncover new applications for this compound, highlighting its importance in advancing medical science and improving patient outcomes.

Recommended suppliers
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen